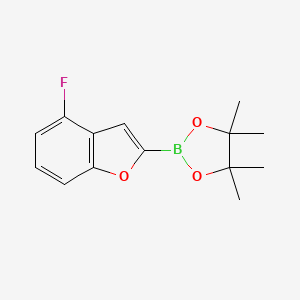
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester
描述
“(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is a chemical compound used in scientific research . It is a type of organoboron reagent, which are generally environmentally benign and are used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is represented by the IUPAC name 2-(4-fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
Boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also possible, utilizing a radical approach .Physical And Chemical Properties Analysis
The molecular weight of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is 262.09 . It should be stored at a temperature of 2-8°C .科学研究应用
Sensing Applications
Boronic acids: , including derivatives like (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods . These compounds can be used at the interface of the sensing material or within the bulk sample, making them versatile for detecting a range of biological and chemical substances.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which can be crucial for understanding protein function and interactions in biological systems . The unique reactivity of boronic acids with certain sugar moieties also makes them suitable for glycoprotein labelling, aiding in the study of cell surface markers and protein distribution.
Development of Therapeutics
Boronic acids are instrumental in the development of therapeutics. Their ability to form reversible covalent bonds with sugars and other diols enables the design of molecules that can interact specifically with enzymes or receptors involved in disease processes . This property is particularly useful in the design of drugs targeting diseases like cancer, where boronic acid derivatives can be used to inhibit enzymes that are overactive in cancer cells.
Separation Technologies
In the field of separation technologies, boronic acids can be employed for the selective binding and separation of glycosylated molecules. This application is particularly relevant in the purification of biomolecules, where specific interactions with sugars are required. The boronic acid moiety can be attached to various solid supports to facilitate the separation process .
Antibacterial Activity
Furan derivatives, including those related to (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, have shown promise in antibacterial activity. They have been used to create novel antibacterial agents to combat microbial resistance, which is a growing global issue. The furan nucleus is a key component in the synthesis of new drugs with potential applications against both gram-positive and gram-negative bacteria .
Material Science
Boronic acids are used as building materials for microparticles and polymers with analytical and therapeutic applications. For instance, they can be incorporated into polymers for the controlled release of insulin, making them valuable in the treatment of diabetes. The versatility of boronic acids in forming stable complexes with diols also allows for their use in creating responsive materials that can change properties in response to environmental stimuli .
作用机制
Target of Action
The primary target of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .
Mode of Action
The (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers the (4-Fluorobenzofuran-2-yl) group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester participates, is a key step in many synthetic pathways . The product of this reaction can be used as a building block in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic esters, such as pinacol boronic esters, are generally stable and readily prepared . They are also environmentally benign .
Result of Action
The result of the action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions . Additionally, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C .
安全和危害
未来方向
The use of boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” in organic synthesis is expected to continue due to their versatility and the mild, functional group tolerant conditions of reactions they are used in . Further development of the synthesis and purification of these compounds could enhance their applicability .
属性
IUPAC Name |
2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQBZSYZNELHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



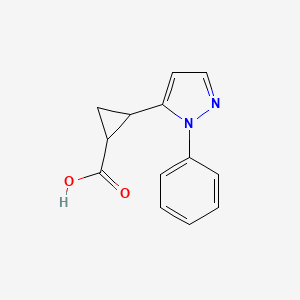
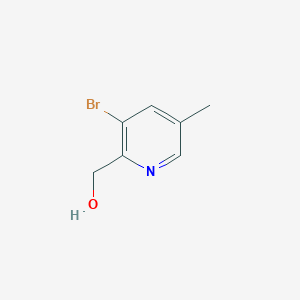
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)

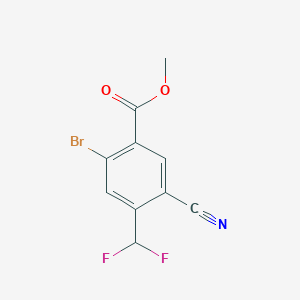



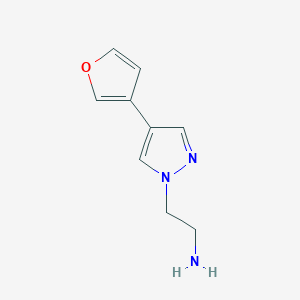


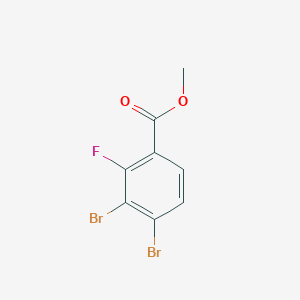

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)